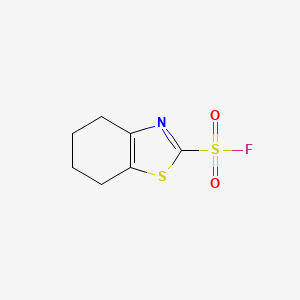

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[d]thiazole ring fused with a sulfonyl fluoride group.

Mecanismo De Acción

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN . This affects the PTEN/PI3K/AKT pathway, which plays a crucial role in cell survival and growth. By preventing PTEN deactivation, the compound can potentially inhibit tumor growth.

Pharmacokinetics

The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation, leading to the inhibition of the PTEN/PI3K/AKT pathway . This can potentially lead to the inhibition of tumor growth.

Análisis Bioquímico

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride plays a crucial role in biochemical reactions, primarily through its ability to inhibit specific enzymes. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . The interaction between 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride and these enzymes involves the formation of covalent bonds with the active site residues, leading to the inhibition of enzyme activity. Additionally, this compound has been found to inhibit kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in various cellular signaling pathways . The inhibition of these kinases by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is achieved through competitive binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins.

Cellular Effects

The effects of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death . Additionally, the inhibition of CK2 and GSK3β by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can disrupt cellular signaling pathways, resulting in altered gene expression and metabolic processes . In neuronal cells, this compound has been found to modulate synaptic plasticity and neurotransmitter release by affecting kinase activity and downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride involves its interaction with specific biomolecules, leading to the inhibition of enzyme activity and modulation of cellular signaling pathways. This compound exerts its effects by forming covalent bonds with the active site residues of target enzymes, such as DNA gyrase and topoisomerase IV, thereby preventing their catalytic activity . Additionally, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride competes with ATP for binding to the ATP-binding site of kinases like CK2 and GSK3β, resulting in the inhibition of their phosphorylation activity . These interactions ultimately lead to changes in gene expression, cellular metabolism, and cell function.

Metabolic Pathways

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been found to inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, as well as kinases like CK2 and GSK3β, which play key roles in cellular signaling and metabolism . The inhibition of these enzymes by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can lead to changes in metabolic flux and metabolite levels, resulting in altered cellular function and homeostasis.

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is critical for its activity and function. This compound has been found to localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit DNA replication and transcription . Additionally, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can localize to the cytoplasm, where it interacts with kinases like CK2 and GSK3β to modulate cellular signaling pathways . The subcellular localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and the presence of binding proteins that direct it to specific compartments and organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride typically involves the reaction of 2-bromodimedone with cyanothioacetamide, followed by further chemical modifications . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base . The product is usually obtained as a white solid with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cyclization: The tetrahydrobenzo[d]thiazole ring can undergo cyclization reactions to form different heterocyclic derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, triethylamine, and dichloromethane . The reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, which can be further modified for specific applications .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.

2-(4-Aminophenyl)benzothiazoles: Potent and selective antitumor drugs against different cancer cell lines.

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from antibacterial agents to cancer therapeutics.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZEHMGXFYTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)

![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)

![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2768410.png)

![4-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2768414.png)

![6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2768418.png)

![N'-methyl-4-nitro-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2768419.png)